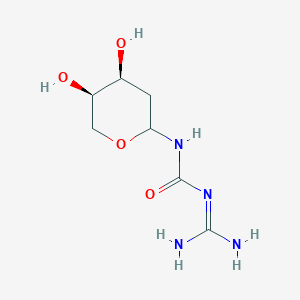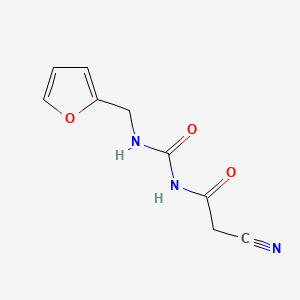![molecular formula C12H23NO7 B13855360 N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructose-isoleucine (mixture of diastereomers) is a compound formed by the combination of fructose, a simple sugar, and isoleucine, an essential amino acid. This compound is characterized by the presence of multiple stereoisomers, which are molecules that have the same molecular formula but differ in the spatial arrangement of their atoms. The mixture of diastereomers refers to the presence of non-mirror image stereoisomers in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fructose-isoleucine (mixture of diastereomers) can be synthesized through the reaction of fructose with isoleucine under specific conditions. The reaction typically involves the formation of a Schiff base intermediate, followed by reduction to yield the final product. The reaction conditions often include:
Solvent: Water or methanol
Temperature: Room temperature to slightly elevated temperatures
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of fructose-isoleucine (mixture of diastereomers) may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Fructose-isoleucine (mixture of diastereomers) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto or aldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto or aldehyde derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Fructose-isoleucine (mixture of diastereomers) has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in metabolic disorders.
Industry: Used in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of fructose-isoleucine (mixture of diastereomers) involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Modulating their activity and affecting metabolic pathways.
Interacting with receptors: Influencing cellular signaling and physiological responses.
Modifying gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Fructose-leucine: Another compound formed by the combination of fructose and leucine, an essential amino acid.
Fructose-valine: A compound formed by the combination of fructose and valine, another essential amino acid.
Uniqueness
Fructose-isoleucine (mixture of diastereomers) is unique due to its specific combination of fructose and isoleucine, resulting in distinct stereoisomers with unique chemical and biological properties
Properties
Molecular Formula |
C12H23NO7 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12?/m0/s1 |
InChI Key |
ADLSFIUFBSPKJF-OEEOIEHZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O |
Canonical SMILES |
CCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
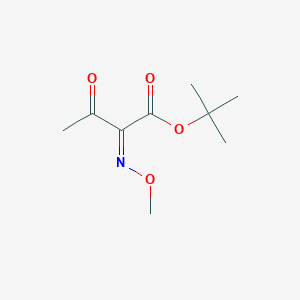
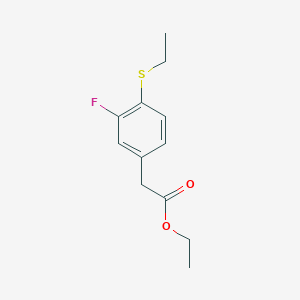
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
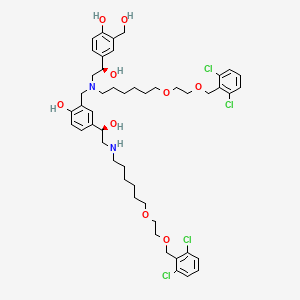
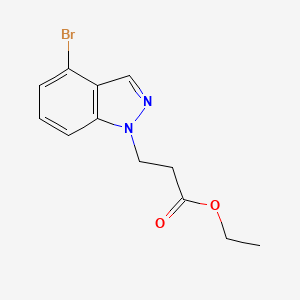
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
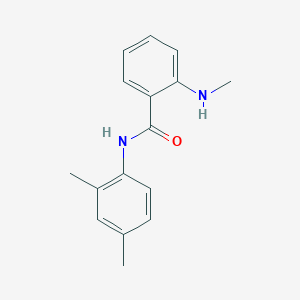
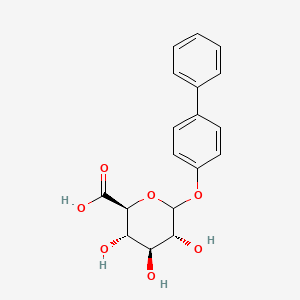
![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)
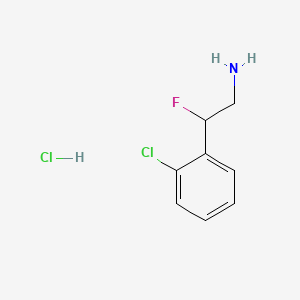
![(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)
